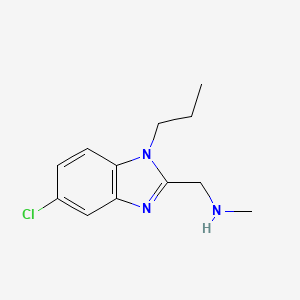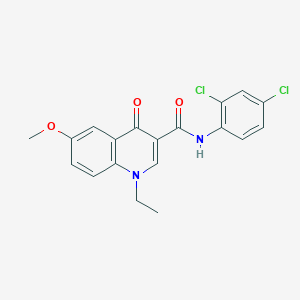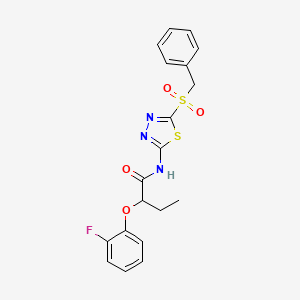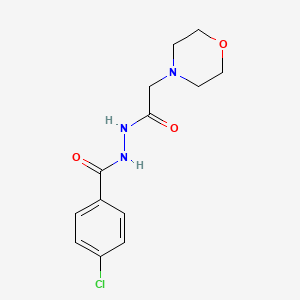
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties
Preparation Methods
The synthesis of 1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other reagents. Common synthetic routes include:
Condensation with Aldehydes: The reaction of o-phenylenediamine with aldehydes in the presence of an acid catalyst.
Cyclization Reactions: Using reagents like formic acid or trimethyl orthoformate to facilitate the cyclization of the intermediate compounds.
Industrial Production: Industrial methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents.
Major Products: The major products depend on the specific reaction but can include various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, inhibiting their function.
Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- can be compared with other benzimidazole derivatives:
Properties
CAS No. |
1179194-20-7 |
|---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
1-(5-chloro-1-propylbenzimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H16ClN3/c1-3-6-16-11-5-4-9(13)7-10(11)15-12(16)8-14-2/h4-5,7,14H,3,6,8H2,1-2H3 |
InChI Key |
XXJOEEQKBORTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)N=C1CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B12211881.png)
![5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12211884.png)
![7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12211891.png)
![3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B12211915.png)
![7-(3,4-Dichlorophenyl)-3-(5-chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12211918.png)
![2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B12211926.png)

![1-[(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12211940.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12211951.png)
![3-(3-Chlorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine](/img/structure/B12211961.png)
![7-[(2,4-Dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12211972.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12211975.png)


